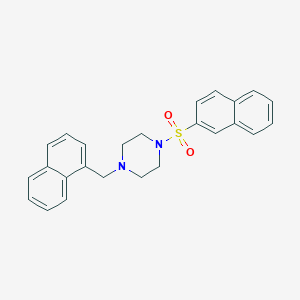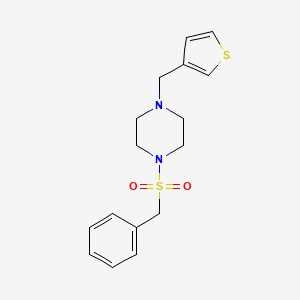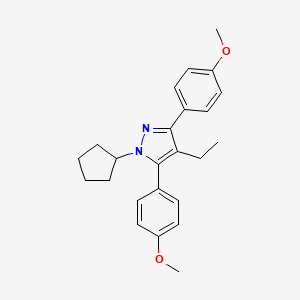![molecular formula C18H21N3O5S B10890461 1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890461.png)
1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxybenzyl group and a nitrophenylsulfonyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the methoxybenzyl and nitrophenylsulfonyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using methoxybenzyl halides.
Sulfonylation: The nitrophenylsulfonyl group is typically introduced through sulfonylation reactions using nitrophenylsulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Aminophenylsulfonyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function.
Altering Cellular Pathways: Affecting signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxybenzyl)piperazine: Lacks the nitrophenylsulfonyl group.
4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the methoxybenzyl group.
1-Benzyl-4-[(2-nitrophenyl)sulfonyl]piperazine: Lacks the methoxy group.
Uniqueness
1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the methoxybenzyl and nitrophenylsulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O5S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21N3O5S/c1-26-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)27(24,25)18-8-3-2-7-17(18)21(22)23/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
MFADHFBAJOPZAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene]-2-phenylacetohydrazide](/img/structure/B10890378.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10890379.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10890386.png)
![(2E)-2-cyano-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B10890394.png)
![2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10890399.png)
![6-(Naphthalen-1-yl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10890402.png)
![benzyl 2-[(4-chlorophenyl)carbonyl]-N-phenylhydrazinecarbimidothioate](/img/structure/B10890404.png)
![2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10890410.png)


![N-(5-chloropyridin-2-yl)-1-{3-[(5-chloropyridin-2-yl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B10890441.png)
methanone](/img/structure/B10890449.png)
![1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone](/img/structure/B10890456.png)

